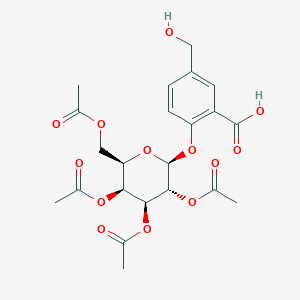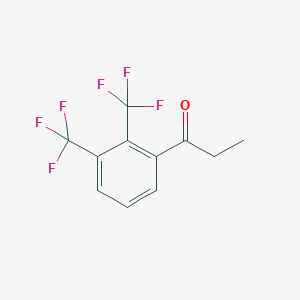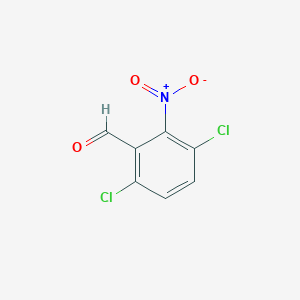
(R)-2-(tert-butoxycarbonyl(naphthalen-1-yl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-Boc-1-Naphthylalanine is a chiral amino acid derivative It is characterized by the presence of a naphthalene ring attached to the alpha carbon of the amino acid, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-1-Naphthylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-1-Naphthylalanine.
Protection of the Amino Group: The amino group of ®-1-Naphthylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or chromatography to obtain ®-N-Boc-1-Naphthylalanine in high purity.
Industrial Production Methods
Industrial production of ®-N-Boc-1-Naphthylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-N-Boc-1-Naphthylalanine undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring.
Deprotection: Free ®-1-Naphthylalanine.
科学研究应用
®-N-Boc-1-Naphthylalanine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and mechanism.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用机制
The mechanism of action of ®-N-Boc-1-Naphthylalanine depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The naphthalene ring and Boc protecting group play crucial roles in stabilizing intermediates and transition states, thereby enhancing the selectivity and efficiency of the reactions.
相似化合物的比较
Similar Compounds
(S)-N-Boc-1-Naphthylalanine: The enantiomer of ®-N-Boc-1-Naphthylalanine, used in similar applications but with opposite stereochemistry.
N-Boc-Phenylalanine: Another Boc-protected amino acid with a phenyl ring instead of a naphthalene ring.
N-Boc-Tryptophan: Contains an indole ring and is used in peptide synthesis.
Uniqueness
®-N-Boc-1-Naphthylalanine is unique due to the presence of the naphthalene ring, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high stereoselectivity and in the synthesis of complex molecules where the naphthalene ring can participate in π-π interactions and other non-covalent interactions.
属性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,20,21) |
InChI 键 |
UIZCOZGJYCVXAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


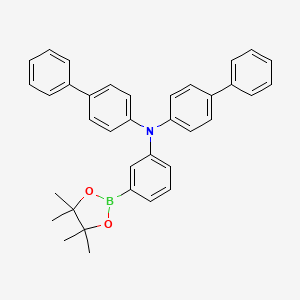
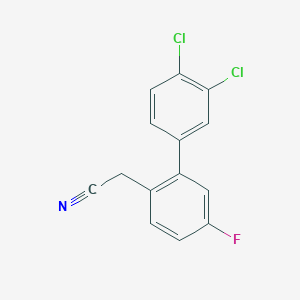
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
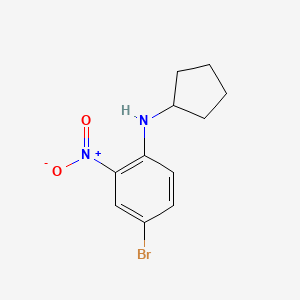

![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)

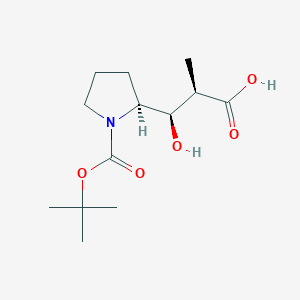
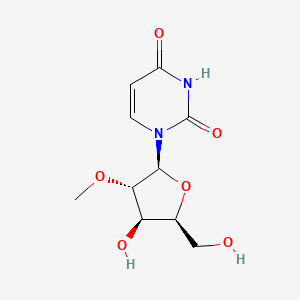
![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)
